Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C16H24N2O3·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenoxy Group: The aminophenoxy group is introduced via a nucleophilic substitution reaction, where an appropriate aminophenol reacts with a piperidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride is unique due to the presence of the aminophenoxy group, which provides distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in pharmaceutical research and development.
Properties
Molecular Formula |
C16H25ClN2O3 |
---|---|
Molecular Weight |
328.83 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13;/h4-7,14H,8-11,17H2,1-3H3;1H |
InChI Key |
OKCNIOKFSOGIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.